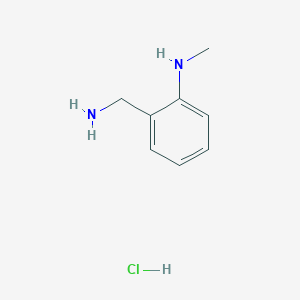

2-(aminomethyl)-N-methylanilinehydrochloride

Description

2-(Aminomethyl)-N-methylaniline hydrochloride is an aromatic amine derivative with the molecular formula C₈H₁₁ClN₂ (systematic name: 2-(aminomethyl)-N-methylaniline hydrochloride). Its structure features a benzene ring substituted with a methylamine group (-NHCH₃) at the para position and an aminomethyl group (-CH₂NH₂) at the ortho position, forming a hydrochloride salt. The compound has a molecular weight of 170.64 g/mol (calculated based on formula) and is used as a synthetic intermediate in pharmaceuticals and specialty chemicals .

Properties

Molecular Formula |

C8H13ClN2 |

|---|---|

Molecular Weight |

172.65 g/mol |

IUPAC Name |

2-(aminomethyl)-N-methylaniline;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-10-8-5-3-2-4-7(8)6-9;/h2-5,10H,6,9H2,1H3;1H |

InChI Key |

MJRFCVLNUFUULD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-methylanilinehydrochloride typically involves the reaction of 2-(aminomethyl)aniline with methylating agents under controlled conditions. One common method is the reaction of 2-(aminomethyl)aniline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-(aminomethyl)-N-methylanilinehydrochloride may involve large-scale methylation reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The hydrochloride salt is typically obtained by crystallization from an aqueous solution.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-methylanilinehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinones or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(aminomethyl)-N-methylanilinehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-methylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular membranes, affecting membrane permeability and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key properties of 2-(aminomethyl)-N-methylaniline hydrochloride with four structurally related compounds:

Detailed Comparisons

Milnacipran Hydrochloride

- Structural Differences: Milnacipran contains a cyclopropane ring and a carboxamide group, unlike the simpler aromatic amine backbone of 2-(aminomethyl)-N-methylaniline hydrochloride.

- The diethylamine group increases lipophilicity compared to the methylamine group in the target compound.

- Applications: Milnacipran is clinically used for fibromyalgia, while 2-(aminomethyl)-N-methylaniline hydrochloride is primarily an intermediate .

3’-Aminoacetanilide Hydrochloride

- Structural Differences: This compound replaces the aminomethyl group with an acetamide (-NHCOCH₃) at the meta position.

- Functional Impact : The acetamide group reduces basicity compared to the primary amine in the target compound, altering solubility (e.g., lower water solubility due to reduced polarity).

- Applications : Used in dye synthesis, highlighting differences in reactivity toward electrophilic aromatic substitution .

2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide Hydrochloride

- Structural Differences : Incorporates a cyclohexane ring and acetamide group, increasing steric bulk and lipophilicity.

- Functional Impact : The cyclohexane ring may enhance metabolic stability in biological systems compared to the aromatic ring in the target compound.

- Applications: Potential use in drug discovery due to its hybrid aliphatic-aromatic structure .

2-(Aminomethyl)-4-nitroaniline Hydrochloride

- Structural Differences: Features a nitro (-NO₂) group at the para position, introducing strong electron-withdrawing effects.

- Functional Impact : The nitro group reduces electron density on the aromatic ring, making the compound less reactive in nucleophilic substitutions but more reactive in reductions.

- Applications : Likely used in explosives or agrochemical intermediates due to nitro group reactivity .

Research Findings and Trends

Solubility: The target compound’s primary amine and hydrochloride salt enhance water solubility compared to Milnacipran (more lipophilic due to cyclopropane) and 3’-aminoacetanilide (less polar due to acetamide) . The nitro group in 2-(aminomethyl)-4-nitroaniline hydrochloride further reduces solubility in non-polar solvents .

Reactivity: 2-(Aminomethyl)-N-methylaniline hydrochloride undergoes electrophilic substitution at the aromatic ring, while Milnacipran’s carboxamide group participates in hydrogen bonding . The nitro group in 2-(aminomethyl)-4-nitroaniline hydrochloride directs further substitution reactions to specific positions .

Biological Activity: Milnacipran’s complex structure enables serotonin-norepinephrine reuptake inhibition, a property absent in the simpler target compound .

Biological Activity

2-(aminomethyl)-N-methylaniline hydrochloride, a compound with significant biological activity, has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2-(aminomethyl)-N-methylaniline hydrochloride has the chemical formula C₈H₁₂ClN₂ and a molecular weight of 174.65 g/mol. It is classified as a Mannich base, which is known for its diverse biological activities.

Biological Activities

The biological activities of 2-(aminomethyl)-N-methylaniline hydrochloride are primarily linked to its role in medicinal chemistry. Research indicates several key areas of activity:

- Anticancer Activity : Mannich bases, including this compound, have shown promising cytotoxic effects against various cancer cell lines. Studies have reported that derivatives exhibit cytotoxicity comparable to or exceeding that of standard chemotherapeutics like 5-fluorouracil .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, contributing to the development of new antibiotics.

- Enzyme Inhibition : It acts as an inhibitor of specific kinases involved in cell cycle regulation, making it a candidate for cancer therapy .

The mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play crucial roles in cell proliferation; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound's ability to interact with various enzymes suggests a multifaceted approach to its biological activity.

Research Findings

A comprehensive review of literature reveals several significant findings regarding the biological activity of 2-(aminomethyl)-N-methylaniline hydrochloride:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits IC₅₀ values lower than 10 μM against human colon cancer cell lines (WiDr) and other malignancies .

- Comparative Studies : When compared with other Mannich bases, this compound showed enhanced potency against murine L1210 cells and human T-lymphocytes .

Data Table: Biological Activity Summary

| Activity Type | Target/Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | Human WiDr colon cancer | <10 | |

| Antimicrobial | Various bacterial strains | Variable | |

| Kinase Inhibition | CDK4/CDK6 | Not specified |

Case Studies

Several case studies highlight the practical applications and effectiveness of 2-(aminomethyl)-N-methylaniline hydrochloride:

- Case Study 1 : A study involving a series of Mannich bases demonstrated that modifications to the structure could significantly enhance cytotoxic properties against specific cancer types, leading to the identification of more potent derivatives.

- Case Study 2 : An investigation into the antimicrobial efficacy showed that formulations containing this compound effectively inhibited growth in resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail.

Q & A

Q. What are the optimal synthetic routes for 2-(aminomethyl)-N-methylaniline hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-nitroaniline derivatives followed by methylation. For example, nitration of aniline precursors (e.g., 2-methylaniline) introduces the nitro group, which is reduced to an amine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) . Subsequent methylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields the N-methylated product. Conversion to the hydrochloride salt enhances solubility and stability, typically achieved by treating the free base with HCl in ethanol . Key Variables :

- Temperature (25–60°C for reductive steps).

- Solvent polarity (methanol/ethanol preferred for solubility).

- Stoichiometry of methylating agents to avoid over-alkylation.

Q. How can the structural integrity of 2-(aminomethyl)-N-methylaniline hydrochloride be validated post-synthesis?

- Methodological Answer : Use multimodal spectroscopic analysis :

- ¹H/¹³C NMR : Confirm the presence of the aminomethyl (–CH₂NH₂) and N-methyl (–N–CH₃) groups. For example, the methyl group typically resonates at δ 2.8–3.2 ppm in D₂O .

- FT-IR : Detect N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (C₈H₁₂ClN₂; [M+H]⁺ ≈ 187.08) .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt form. Partition coefficients (logP) can be experimentally determined via shake-flask methods .

- Stability : Degrades under strongly alkaline conditions (pH > 10) due to deprotonation of the amine. Store at 4°C in airtight containers to prevent hygroscopic absorption .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aminomethyl group in nucleophilic substitution or coupling reactions?

- Methodological Answer : The primary amine in the aminomethyl group acts as a nucleophile, enabling reactions such as:

- Schiff base formation : Reacts with carbonyl compounds (e.g., aldehydes) under mild acidic conditions .

- Cross-coupling : Participates in Buchwald-Hartwig amination with aryl halides using Pd catalysts .

Experimental Design : - Monitor reaction progress via TLC or HPLC.

- Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and ligand systems (e.g., Xantphos) .

Q. How does 2-(aminomethyl)-N-methylaniline hydrochloride interact with biological targets, and what assays validate its bioactivity?

- Methodological Answer : Potential applications include enzyme inhibition (e.g., monoamine oxidases) or antimicrobial activity .

- Enzyme Assays : Use purified enzymes (e.g., MAO-A/MAO-B) with fluorogenic substrates (e.g., kynuramine) to measure IC₅₀ values .

- Microbial Screening : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .

Data Interpretation : Compare activity to reference compounds (e.g., clorgyline for MAO inhibition) to assess selectivity .

Q. What analytical challenges arise in quantifying trace impurities or degradation products of this compound?

- Methodological Answer : Impurities may include unreacted precursors (e.g., 2-nitroaniline) or oxidation byproducts (e.g., nitroso derivatives).

- HPLC-MS/MS : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid. Detect impurities at ppb levels .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂) to simulate stability issues .

Q. How do structural analogs (e.g., N-benzyl or N-ethyl derivatives) compare in reactivity or bioactivity?

- Methodological Answer : Conduct comparative SAR studies :

- Synthesis : Replace the N-methyl group with benzyl (via benzyl chloride) or ethyl (via ethyl bromide) .

- Bioactivity Testing : Assess changes in antimicrobial potency or enzyme inhibition. For example, bulkier substituents (e.g., benzyl) may enhance lipophilicity and membrane penetration .

Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.